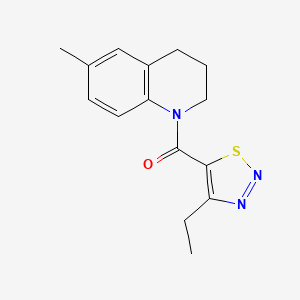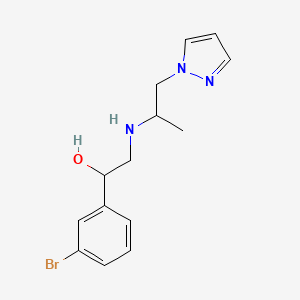
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as ETQ, is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound that contains a thiadiazole ring and a quinoline ring, both of which are common in many biologically active compounds. ETQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The exact mechanism of action of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood, but it is thought to act as a modulator of various signaling pathways in cells. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to modulate the activity of various receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects, including antitumor, antipsychotic, and antidepressant effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to modulate dopamine and serotonin neurotransmission, which may contribute to its antipsychotic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments is its potential as a versatile tool for studying various signaling pathways and cellular processes. Its ability to modulate the activity of various enzymes and receptors makes it a valuable compound for studying the mechanisms of action of various drugs and natural compounds. However, one limitation of using (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its potential toxicity, as it has been shown to induce cell death in some cell types.
Direcciones Futuras
There are several future directions for research on (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the exact mechanism of action of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone and its potential as a modulator of various signaling pathways. Additionally, the development of more selective analogues of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone may provide valuable tools for studying specific cellular processes and pathways.
Métodos De Síntesis
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and multicomponent reactions. One common method involves the reaction of 2-acetylthiophene with hydrazine hydrate to form 4-ethylthiosemicarbazide, which is then reacted with 2-chloro-3-formylquinoline to form (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. Other methods involve the use of different starting materials and reaction conditions, but the overall structure of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone remains the same.
Aplicaciones Científicas De Investigación
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been studied for its potential as an antipsychotic and antidepressant agent, as it has been shown to modulate dopamine and serotonin neurotransmission in animal models.
Propiedades
IUPAC Name |
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-12-14(20-17-16-12)15(19)18-8-4-5-11-9-10(2)6-7-13(11)18/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKOVUVBMLWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N2CCCC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)

![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)



